2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO2S2 and a molecular weight of 237.73 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group, a methyl group, and a thiazole ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The reaction typically involves the use of a base, such as triethylamine or pyridine, to facilitate the formation of the sulfonyl chloride group . The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistent reaction conditions. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and pyridine, as well as nucleophiles such as amines and alcohols . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives . These reactions can target specific molecular sites, such as enzyme active sites, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a cyclopropyl group.
4-methyl-1,3-thiazole-5-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which adds steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions . This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
2445786-63-8 |
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Molecular Formula |
C7H8ClNO2S2 |
Molecular Weight |
237.7 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S2/c1-4-7(13(8,10)11)12-6(9-4)5-2-3-5/h5H,2-3H2,1H3 |
InChI Key |
IXLONJSJPNEOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CC2)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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